molecular formula C8H5FN2 B090720 7-Fluoroquinazoline CAS No. 16499-45-9

7-Fluoroquinazoline

Cat. No.: B090720
CAS No.: 16499-45-9
M. Wt: 148.14 g/mol
InChI Key: YAQOPLHSWRJKMA-UHFFFAOYSA-N
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Description

7-Fluoroquinazoline is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazolines are known for their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinazoline typically involves the cyclocondensation of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the reaction of 2-amino-4-fluorobenzoic acid with formamidine acetate in ethanol under reflux conditions for 24 hours. The product is then precipitated by adding water and filtered .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature and position of the substituents .

Scientific Research Applications

7-Fluoroquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoroquinazoline involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing cell death. The compound’s ability to form stable complexes with these enzymes makes it a potent antibacterial agent .

Comparison with Similar Compounds

  • 6-Fluoroquinazoline
  • 8-Fluoroquinazoline
  • 4-Chloro-7-fluoroquinazoline

Comparison: 7-Fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other fluorinated quinazolines. For example, 6-Fluoroquinazoline is effective in treating obesity and diabetes, while 8-Fluoroquinazoline exhibits activity against human cytomegalovirus. The position of the fluorine atom significantly influences the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

7-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQOPLHSWRJKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631303
Record name 7-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-45-9
Record name 7-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of 2,4-Dichloro-7-fluoroquinazoline?

A2: 2,4-Dichloro-7-fluoroquinazoline (C8H3Cl2FN2) exhibits a planar molecular structure. [] In the crystalline state, adjacent molecules interact through π-π stacking between their quinazoline rings. [] The distance between the centroids of these rings is 3.8476 Å. []

Q2: How do different substituents on the quinazoline ring affect the outcome of reactions with guanidine carbonate?

A3: The position of fluorine atoms on the starting benzontrile significantly influences the reaction outcome with guanidine carbonate. [] For instance, 2,3,6-trifluorobenzonitriles react with guanidine carbonate to exclusively yield 2,4-diamino-5,6-difluoroquinazoline. [] Interestingly, 3-amino-2,6-difluorobenzonitrile under similar conditions yields 5-fluoro-2,4,8-triaminoquinazoline, showcasing the impact of substituent position on reaction regioselectivity. []

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